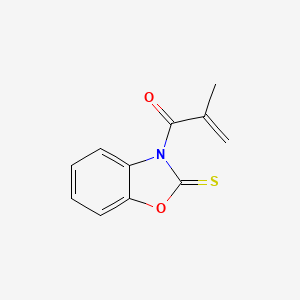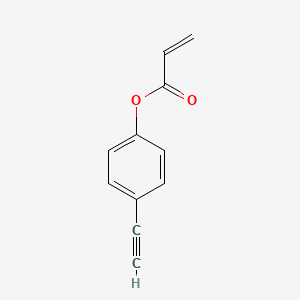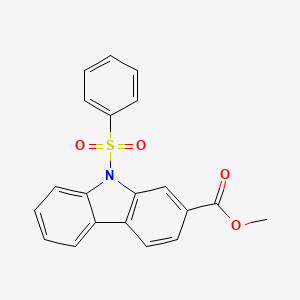
2-Azido-5-methylbenzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azido-5-methylbenzene-1,4-diol is an organic compound that belongs to the class of azido-substituted aromatic compounds It features a benzene ring with two hydroxyl groups at the 1 and 4 positions, a methyl group at the 5 position, and an azido group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-5-methylbenzene-1,4-diol typically involves the introduction of the azido group into a pre-existing aromatic compound. One common method is the nucleophilic substitution reaction where a suitable leaving group (e.g., halide) on the aromatic ring is replaced by an azido group using sodium azide as the nucleophile. The reaction conditions often include a polar aprotic solvent such as dimethylformamide (DMF) and elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process may include steps such as nitration, reduction, and diazotization followed by azidation. The choice of reagents and conditions is optimized for large-scale production to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Azido-5-methylbenzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine to form an iminophosphorane intermediate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or triphenylphosphine in the Staudinger reaction.
Substitution: Sodium azide in DMF for azidation reactions.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Azido-5-methylbenzene-1,4-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocycles and polymers.
Biology: The azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Azido-5-methylbenzene-1,4-diol depends on the specific reaction it undergoes. For example, in the Staudinger reaction, the azido group reacts with triphenylphosphine to form an iminophosphorane intermediate, which can then be hydrolyzed to form an amine. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
2-Azidophenol: Similar structure but lacks the methyl group.
4-Azidophenol: Similar structure but the azido group is at the 4 position.
2-Methyl-1,4-benzenediol: Similar structure but lacks the azido group.
Uniqueness
2-Azido-5-methylbenzene-1,4-diol is unique due to the presence of both the azido and methyl groups on the benzene ring, which can influence its reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical transformations and applications in various fields.
Propiedades
Número CAS |
185330-18-1 |
|---|---|
Fórmula molecular |
C7H7N3O2 |
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
2-azido-5-methylbenzene-1,4-diol |
InChI |
InChI=1S/C7H7N3O2/c1-4-2-7(12)5(9-10-8)3-6(4)11/h2-3,11-12H,1H3 |
Clave InChI |
LIKJNHLOHPPDOU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1O)N=[N+]=[N-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


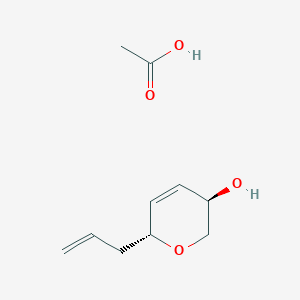
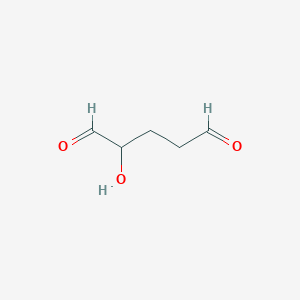
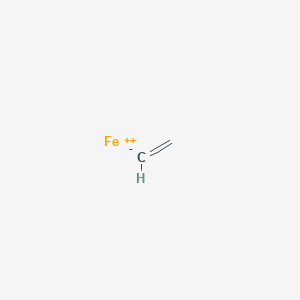
![N-methyl-N-[[nitro(propyl)amino]methyl]nitramide](/img/structure/B14267570.png)
![[2-(Hexadecyloxy)phenyl]methyl methylphosphonate](/img/structure/B14267578.png)

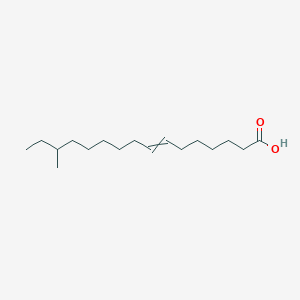
![Dibutyl[(4-nitrophenyl)methyl]tellanium bromide](/img/structure/B14267594.png)
![Spiro[2.3]hexan-4-one, 5,5-dichloro-](/img/structure/B14267595.png)
